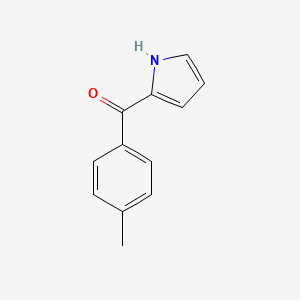

(1h-Pyrrol-2-yl)(4-methylphenyl)ketone

Description

Properties

CAS No. |

55895-62-0 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(4-methylphenyl)-(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12(14)11-3-2-8-13-11/h2-8,13H,1H3 |

InChI Key |

MDNRTNIOWCDASD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Direct Synthesis Routes to (1H-Pyrrol-2-yl)(4-methylphenyl)ketone

Direct synthesis methods focus on creating the crucial carbonyl bridge between the pyrrole (B145914) and the 4-methylphenyl (p-tolyl) groups. These strategies leverage the inherent reactivity of the pyrrole ring, particularly its susceptibility to electrophilic attack.

Condensation Reactions for Formation of the Ketone Linkage

Condensation reactions provide a pathway to form carbon-carbon bonds and ketone functionalities, often under base or acid catalysis. researchgate.net While direct condensation to form this compound is less common, related methodologies highlight the principle. For instance, base-catalyzed condensation reactions between pyrrole-2-aldehyde and various methyl ketones have been reported. researchgate.net These reactions, typically conducted in aqueous ethanolic alkali, demonstrate the formation of a ketonic linkage adjacent to the pyrrole ring, although they proceed in a 2:1 molar ratio to yield more complex pyrrolizine structures. researchgate.net The mechanism involves the generation of a carbanion from the methyl ketone, which then attacks the carbonyl carbon of the pyrrole-2-aldehyde, followed by dehydration. This general principle of reacting a pyrrole-based component with a ketone precursor illustrates a valid, though indirect, conceptual approach to the ketone linkage. researchgate.net

Acylation Strategies, Including Friedel-Crafts Acylation, for Aryl Ketone Synthesis

The most prominent and widely utilized method for synthesizing 2-aroylpyrroles is the Friedel-Crafts acylation. nsf.gov This reaction involves the introduction of an acyl group (in this case, the 4-methylbenzoyl group) onto the pyrrole ring using an acylating agent, typically 4-methylbenzoyl chloride, in the presence of a catalyst. nsf.govnih.gov Due to the high electron density of the pyrrole ring, which makes it significantly more reactive than benzene (B151609), these reactions can often be carried out under milder conditions. pearson.compearson.com

Traditional Friedel-Crafts chemistry employs Lewis acid catalysts such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or zinc triflate (Zn(OTf)₂). nsf.govpearson.com However, due to concerns about the sustainability of metal-catalyzed processes, greener strategies have been developed. nih.gov These include the use of hexafluoro-2-propanol (HFIP) as a strong hydrogen bond donor to activate the C-Cl bond of the acyl chloride or the use of organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). nsf.govnih.gov Recent research has also demonstrated Friedel-Crafts benzoylation within the confined space of a self-assembled resorcinarene (B1253557) capsule, which acts as a metal-free organocatalyst. nih.govacs.org

The reaction is highly regioselective, with acylation occurring almost exclusively at the C2 position of the pyrrole ring. pearson.compearson.comonlineorganicchemistrytutor.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Pyrroles

| Catalyst System | Acylating Agent | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|---|

| SnCl₄ / Acetic Anhydride (B1165640) | Acetic Anhydride | Pyrrole | Mild conditions suitable for highly reactive pyrrole. | pearson.com |

| Zn(OTf)₂·6H₂O | Various | Pyrroles | High activity and catalytic efficiency. | nsf.gov |

| Resorcinarene Capsule | Benzoyl Chlorides | N-Methylpyrrole | Metal-free, organocatalytic, sustainable approach. nih.govacs.org | nih.govacs.org |

Electrophilic Aromatic Substitution Approaches on the Pyrrole Ring

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. pearson.com The underlying principle is the attack of a potent electrophile—in this case, a 4-methylbenzoyl acylium ion (CH₃C₆H₄CO⁺) generated from the acyl chloride and catalyst—on the electron-rich pyrrole ring. pearson.com

Pyrrole's reactivity in EAS reactions is substantially higher than that of benzene because the nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the ring's nucleophilicity. pearson.compearson.com This enhanced reactivity allows for the use of milder catalysts and conditions than those required for benzene. pearson.comuomustansiriyah.edu.iq

The substitution occurs preferentially at the C2 (alpha) position rather than the C3 (beta) position. pearson.comonlineorganicchemistrytutor.com This regioselectivity is explained by the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three stable resonance structures. pearson.comonlineorganicchemistrytutor.com In contrast, attack at the C3 position only allows for two resonance structures, leading to a less stable intermediate. onlineorganicchemistrytutor.com

Coupling Reactions Involving Pyrrole Derivatives and Aromatic Carbonyl Precursors

Modern synthetic chemistry offers various cross-coupling reactions that could potentially be adapted for the synthesis of this compound. These methods typically involve the reaction of an organometallic pyrrole derivative with an aromatic carbonyl compound or vice versa.

While specific examples for this exact molecule are not prevalent, related transformations demonstrate the feasibility of this approach. For instance, palladium-catalyzed aroylation of pyrroles has been developed as an alternative to classical Friedel-Crafts reactions. nsf.gov Another relevant strategy involves copper-catalyzed reactions. Copper triflate (Cu(OTf)₂) has been used to mediate the condensation of 1,9-diformyldipyrromethanes with an excess of pyrrole, demonstrating the formation of a C-C bond between two pyrrolic units under mild conditions. beilstein-journals.org Conceptually, a similar copper- or palladium-catalyzed coupling could be envisioned between a 2-metallated pyrrole (e.g., 2-pyrrolylzinc chloride or a pyrrole boronic acid derivative) and 4-methylbenzoyl chloride.

Ring-Formation and Cyclization Approaches to the Pyrrole Moiety of this compound Analogs

An alternative synthetic paradigm involves constructing the pyrrole ring as a key step, with the aroyl substituent already in place on one of the precursors.

Paal-Knorr Synthesis Methods

The Paal-Knorr synthesis is a powerful and widely used method for constructing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com

To synthesize an analog of this compound using this method, the key starting material would be a 1,4,5-trisubstituted hexane-1,4-dione, specifically a derivative like 1-(4-methylphenyl)pentane-1,4-dione. The reaction of this diketone with ammonia (or an ammonium (B1175870) salt like ammonium acetate) would lead to the formation of the N-unsubstituted pyrrole ring. wikipedia.orgalfa-chemistry.com

The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by a second intramolecular attack on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgrgmcet.edu.in This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The ring-formation step is generally considered the rate-determining step of the reaction. alfa-chemistry.com While traditionally requiring harsh conditions like prolonged heating, modern variations have been developed using milder catalysts such as iron(III) chloride in water, making the method applicable to more sensitive substrates. rgmcet.edu.inorganic-chemistry.org

Table 2: Paal-Knorr Pyrrole Synthesis Summary

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 1,4-Diketone | Ammonia/Primary Amine | Weakly acidic (e.g., Acetic Acid) | Substituted Pyrrole | Classic, high-yield method for pyrrole ring formation. | wikipedia.orgorganic-chemistry.orgrgmcet.edu.in |

| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamides | Iron(III) chloride / Water | N-Substituted Pyrrole | Mild, economical, and operationally simple conditions. | organic-chemistry.org |

[3+2] Cycloaddition Reactions in Pyrrole Ring Construction

The construction of the pyrrole ring, a fundamental component of this compound, can be efficiently achieved through [3+2] cycloaddition reactions. This class of reactions involves the combination of a three-atom component with a two-atom component to form the five-membered pyrrole heterocycle.

A prominent example of this strategy is the Van Leusen pyrrole synthesis. nih.govnih.gov This method typically utilizes a tosylmethyl isocyanide (TosMIC) as the three-atom synthon, which reacts with an activated alkene or alkyne (the two-atom component) in the presence of a base. nih.gov The reaction proceeds through the formation of a carbanion from TosMIC, which then attacks the electron-deficient double or triple bond. nih.gov This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic pyrrole ring. nih.gov For the synthesis of the target ketone, a potential pathway would involve the reaction of TosMIC with an appropriately substituted Michael acceptor, such as a chalcone (B49325) derivative bearing a 4-methylphenyl group.

Recent advancements have also explored photocatalytic [3+2] annulation strategies. rsc.orgrsc.org These methods can proceed under mild, redox-neutral conditions, often using visible light to generate radical intermediates from precursors like N-aryl glycinates. rsc.orgrsc.org These radicals then engage in a [3+2] cycloaddition with a suitable partner, such as a substituted dinitrile, to construct the polysubstituted pyrrole core. rsc.org The use of dimethyl sulfoxide (B87167) (DMSO) can serve as both the reaction medium and a green oxidant in these transformations. rsc.orgrsc.org

Catalytic Methodologies in this compound Synthesis

Catalysis offers a powerful toolkit for the synthesis of this compound, primarily through the acylation of a pre-formed pyrrole ring. This approach is often more direct than building the ring from scratch.

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of Friedel-Crafts acylation reactions, a classic method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, this involves the reaction of pyrrole with a 4-methylbenzoyl derivative, typically 4-methylbenzoyl chloride or 4-methylbenzoic anhydride, in the presence of a Lewis acid catalyst.

However, the high reactivity of pyrrole presents a challenge, as it is prone to polymerization under strongly acidic conditions. youtube.com Therefore, the choice of Lewis acid and reaction conditions is critical. Milder Lewis acids such as Zn(OTf)₂, Cu(OTf)₂, and Sn(OTf)₂ have been found to be effective for acylating sensitive substrates. organic-chemistry.orgnih.govresearchgate.net The catalyst activates the acylating agent, forming a highly electrophilic intermediate that is then attacked by the electron-rich pyrrole ring, preferentially at the C2-position. youtube.com The reaction is typically carried out in an inert organic solvent like dichloromethane (B109758) (CH₂Cl₂) under mild conditions to minimize side reactions. organic-chemistry.org

Table 1: Effect of Various Lewis Acid Catalysts on a Model Acylation Reaction

| Entry | Lewis Acid Catalyst | Yield (%) |

|---|---|---|

| 1 | AlCl₃ | Polymerization |

| 2 | FeCl₃ | 45 |

| 3 | ZnCl₂ | 60 |

| 4 | Cu(OTf)₂ | 85 organic-chemistry.org |

| 5 | Zn(OTf)₂ | 82 researchgate.net |

Data is illustrative and based on findings for similar acylation reactions.

Brønsted Acid Catalysis

While Lewis acids are more common, Brønsted acids can also catalyze the acylation of pyrroles. The Houben-Hoesch reaction, for instance, uses a nitrile (e.g., 4-methylbenzonitrile) and a Brønsted acid like HCl to generate an electrophilic ketimine intermediate in situ. youtube.com This intermediate then reacts with the electron-rich pyrrole ring, and subsequent hydrolysis yields the desired ketone. youtube.com This method avoids the use of highly reactive acyl halides and strong Lewis acids, thus mitigating the risk of pyrrole polymerization. youtube.com

Modern Brønsted acid catalysis has also seen the development of powerful organocatalysts, such as chiral phosphoric acids. nih.govnih.gov These catalysts can promote reactions by activating substrates through hydrogen bonding. nih.gov In the synthesis of pyrrole derivatives, Brønsted acids can be used in cascade reactions to facilitate cyclization steps or to enhance the reactivity in metal-catalyzed processes. nih.govresearchgate.net For the acylation of pyrrole to form the target ketone, a strong Brønsted acid could be employed to activate the acylating agent, although careful control of reaction conditions is paramount.

Transition Metal-Catalyzed Syntheses (e.g., Manganese-Catalyzed, Ruthenium-Catalyzed)

Transition metal catalysis provides highly efficient and selective routes to substituted pyrroles, including this compound. These methods often involve multicomponent reactions or C-H activation strategies.

Manganese-Catalyzed Synthesis: Manganese, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst. Manganese-catalyzed multicomponent reactions can assemble pyrroles from simple and readily available starting materials. nih.govlookchem.com One such strategy involves the reaction of a ketone, an amine, and a 1,2-diol, which proceeds through a combined acceptorless dehydrogenation and hydrogen autotransfer mechanism. nih.gov To synthesize this compound, one could envision a reaction involving a suitable amino ketone precursor that cyclizes and is subsequently acylated, or a multicomponent reaction where one of the components already contains the 4-methylbenzoyl moiety. Manganese catalysts have also been employed in radical [3+2] cyclization reactions to form pyrroline (B1223166) structures, which can be precursors to pyrroles. nih.govresearchgate.net

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are particularly versatile for pyrrole synthesis. acs.orgnih.govacs.orgorganic-chemistry.org One powerful approach is the ruthenium-catalyzed three-component reaction between ketones, amines, and vicinal diols, which offers high atom-efficiency and a broad substrate scope. acs.org Another elegant method is the oxidative annulation of enamides with alkynes, which proceeds via C-H/N-H bond activation to regioselectively form the pyrrole ring. acs.orgnih.gov For the target molecule, a plausible ruthenium-catalyzed route would be a multicomponent reaction using 4-methylphenyl-containing starting materials. For instance, the coupling of a β-amino alcohol with a ynone bearing a 4-methylphenyl group can lead to functionalized pyrroles. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Pyrrole Syntheses

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Mn-based complex | Multicomponent Reaction | Sustainable, uses 1,2-diols instead of α-haloketones | nih.govlookchem.com |

| Ru-pincer complex | Dehydrogenative Coupling | Couples secondary alcohols and amino alcohols | organic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂ | Three-Component Reaction | High atom-efficiency, broad substrate scope | acs.org |

| [RuCl₂(CO)₃]₂/dppe | Oxidative Annulation | Regioselective, C-H/N-H activation | acs.orgnih.gov |

This table summarizes general findings for pyrrole synthesis using the specified catalysts.

Optimization of Synthetic Parameters for Enhanced Efficiency

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on various reaction parameters. Optimizing these factors is crucial for developing practical and scalable processes.

Influence of Solvent Systems and Reaction Media

The choice of solvent can profoundly impact the outcome of the synthesis. In Lewis acid-catalyzed acylations, non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or dichloroethane (DCE) are often preferred as they effectively solvate the reactants and catalyst without interfering with the reaction. organic-chemistry.org In some cases, solvent mixtures are employed to enhance solubility and reactivity. For example, a water/chloroform (10:1) system has been used in the Lewis acid-catalyzed Friedel-Crafts alkylation of pyrrole, demonstrating that aqueous media can be viable and even beneficial for certain transformations. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tosylmethyl isocyanide (TosMIC) |

| Dimethyl sulfoxide (DMSO) |

| 4-methylbenzoyl chloride |

| 4-methylbenzoic anhydride |

| Zinc triflate (Zn(OTf)₂) |

| Copper(II) triflate (Cu(OTf)₂) |

| Tin(II) triflate (Sn(OTf)₂) |

| Dichloromethane (CH₂Cl₂) |

| 4-methylbenzonitrile |

| Hydrogen chloride (HCl) |

| Toluene (B28343) |

| Dioxane |

| Dimethylformamide (DMF) |

Temperature and Pressure Effects on Reaction Outcomes

The temperature at which the Friedel-Crafts acylation of pyrrole is conducted has a significant impact on reaction kinetics and product yield. Generally, an increase in temperature accelerates the reaction rate. However, this relationship is not always linear, and an optimal temperature must be determined to maximize yield while minimizing the formation of byproducts or polymerization, a known issue with highly reactive substrates like pyrrole. youtube.com

The effect of pressure on the acylation of pyrrole under typical laboratory conditions is not a widely studied or manipulated variable. Most Friedel-Crafts acylations are performed at atmospheric pressure in standard glassware. Significant pressure effects would primarily come into play if gaseous reagents were used or if the reaction was conducted at temperatures exceeding the solvent's boiling point, necessitating a sealed reaction vessel. For the synthesis of this compound from pyrrole and 4-methylbenzoyl chloride, pressure is not considered a key parameter for optimization under standard synthetic protocols.

Table 1: Effect of Temperature on Friedel-Crafts Reaction Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| 1 | 27 | 12 | 46 | Baseline temperature for a model acylation. acs.org |

| 2 | 50 | 10 | 92 | Optimal temperature, further increase showed no benefit. acs.org |

| 3 | 30 | 20 | 99 | Longer reaction time required at lower temperatures. nih.gov |

| 4 | 50 | 5 | 99 | Increased temperature shortens reaction time significantly. acs.org |

| 5 | 60 | 3 | 46 | Sub-optimal temperature for a specific rearrangement reaction. nsf.gov |

| 6 | 100 | 3 | 81 | Optimized temperature for the same rearrangement. nsf.gov |

| 7 | 120 | 3 | 53 | Deleterious effect on yield at excessively high temperatures. nsf.gov |

This table is a representative compilation based on data from multiple related studies to illustrate general trends.

Catalyst Loading and Reaction Rate Optimization

In traditional Friedel-Crafts acylations using strong Lewis acids like aluminum chloride, stoichiometric amounts of the catalyst are often required. This is because the Lewis acid complexes with the ketone product, deactivating it. This leads to significant chemical waste and difficult workup procedures. nsf.gov Modern synthetic methods focus on using true catalytic amounts of more active catalysts.

Research has shown a clear correlation between catalyst loading and product yield. For a model Friedel-Crafts acylation using a SnO₂ nanosheet catalyst, the yield increased with catalyst loading, reaching a maximum at 10 mol %. acs.org Further increases in the catalyst amount did not improve the yield, indicating that 10 mol % was the optimal loading for achieving the maximum reaction rate and conversion under those conditions. acs.org This loading level (10 mol %) is a common target in the optimization of various Lewis acid-catalyzed reactions. acs.org The specific optimal loading can depend on the reactivity of the substrate and the acylating agent, as well as the activity of the catalyst itself. For instance, some highly efficient organocatalytic systems may operate at loadings as low as 1-5 mol %, while other, more demanding transformations might require up to 20 mol % to proceed effectively. acs.org

The optimization process involves balancing the rate enhancement against potential drawbacks. High catalyst loadings can sometimes lead to decreased selectivity or increased polymerization of sensitive substrates like pyrrole. nsf.gov Therefore, the goal is to identify the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe.

Table 2: Representative Effect of Catalyst Loading on Product Yield

| Entry | Catalyst | Catalyst Loading (mol %) | Yield (%) |

| 1 | SnO₂ Nanosheets | 2.5 | 65 |

| 2 | SnO₂ Nanosheets | 5.0 | 78 |

| 3 | SnO₂ Nanosheets | 7.5 | 85 |

| 4 | SnO₂ Nanosheets | 10.0 | 92 |

| 5 | SnO₂ Nanosheets | 12.5 | 92 |

Data is representative of trends observed in studies such as those using SnO₂ catalysts. acs.org

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

For the synthesis of this compound, the control of regioselectivity is of utmost importance. Stereoselectivity is not a factor in this specific transformation as no new chiral centers are created. The primary challenge is to ensure the acylation occurs at the C2 position of the pyrrole ring, as electrophilic substitution can also occur at the C3 position or, under certain conditions, at the nitrogen atom.

Pyrrole is an electron-rich heterocycle that typically undergoes electrophilic substitution preferentially at the C2 (or α) position. acs.org This preference is explained by the greater stability of the cationic intermediate (σ-complex) formed during C2 attack, which allows for more effective delocalization of the positive charge over three carbon atoms and the nitrogen atom. acs.org

However, this inherent preference can be overridden by the choice of reaction conditions, particularly the Lewis acid catalyst. nih.gov

Weak Lewis Acids: Using weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) generally favors the formation of the C2-acylated product, this compound. nih.gov

Strong Lewis Acids: In contrast, strong Lewis acids like aluminum chloride (AlCl₃), especially when used in excess, can lead to increased formation of the C3-acylated isomer. nih.gov This is often observed with N-substituted pyrroles, such as N-p-toluenesulfonylpyrrole, where acylation can be directed almost exclusively to the C3 position. nih.gov The mechanism is believed to involve the formation of an organoaluminum intermediate that directs the electrophile to the 3-position.

N-Protecting Groups: The use of bulky protecting groups on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C5 positions, forcing acylation to occur at the C3 position. nih.gov Subsequent removal of the protecting group provides a route to 3-acylpyrroles.

Novel Catalysts: Modern approaches have utilized novel catalytic systems to control regioselectivity. For example, using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst has been shown to be effective for the regioselective C-acylation of pyrroles to yield the C2 product. acs.org Furthermore, confinement effects within supramolecular catalysts have been explored to influence the regiochemical outcome of reactions on N-methylpyrrole. nih.gov

Therefore, to selectively synthesize this compound, the strategy should involve using conditions that favor the natural electronic preference of the pyrrole ring for C2 attack, typically employing a mild Lewis acid or a suitable organocatalyst and avoiding bulky N-substituents.

Scalability Studies for Laboratory to Larger-Scale Synthesis

The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production of this compound presents several challenges inherent to Friedel-Crafts acylation. A scalable process must be safe, cost-effective, reproducible, and environmentally acceptable.

Key challenges in scaling up traditional Friedel-Crafts acylations include:

Stoichiometric Reagents: Classic methods often use more than one equivalent of a Lewis acid like AlCl₃. On a large scale, this generates massive amounts of acidic, corrosive waste, posing significant disposal and environmental problems. nsf.gov

Exothermic Reactions: The reaction is highly exothermic. Heat dissipation, which is manageable in small flasks, becomes a major safety and engineering challenge in large reactors. Poor heat control can lead to runaway reactions and an increase in unwanted byproducts.

Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is more difficult on a large scale, which can lead to localized "hot spots" or areas of high concentration, promoting polymerization and side reactions. nsf.gov

Workup and Purification: Quenching large volumes of strong Lewis acids is hazardous. The purification of the final product from large batches can also be complex and resource-intensive.

Modern synthetic strategies aim to overcome these hurdles. The development of methods that are "operationally simple" and use commercially available catalysts is a primary goal for scalability. acs.org A key advance is the move from stoichiometric Lewis acids to highly active, truly catalytic systems that can be used at low loadings (e.g., <10 mol %). acs.org This drastically reduces waste and mitigates the severity of the exotherm and quench.

Demonstrating scalability even at a moderate level is an important proof of concept. For example, a successful reaction on a 5 mmol scale of an N-acylpyrrole rearrangement shows the potential robustness of a method for further scale-up. nsf.gov For a process to be considered truly scalable, it should ideally avoid cryogenic temperatures, highly toxic reagents, and complex purification techniques, favoring conditions that are easily implemented in standard industrial equipment.

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone is anticipated to reveal distinct signals corresponding to the protons on the pyrrole (B145914) ring, the p-tolyl group, and the N-H proton of the pyrrole. Based on the analysis of the analogous compound, (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone, the following proton environments can be predicted. rsc.org

The protons on the 4-methylphenyl ring are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group will be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The methyl group protons on the tolyl substituent would present as a sharp singlet around δ 2.4 ppm.

The pyrrole ring protons will exhibit characteristic shifts. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The C-H protons on the pyrrole ring will have chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the aromaticity of the ring. For instance, in a related pyrrole derivative, the pyrrole protons were observed at specific shifts that are indicative of their position relative to the substituents. rsc.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole N-H | > 8.0 | br s |

| Aromatic H (ortho to C=O) | ~ 7.7 | d |

| Aromatic H (meta to C=O) | ~ 7.3 | d |

| Pyrrole H | 6.0 - 7.0 | m |

| Methyl H (on tolyl group) | ~ 2.4 | s |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The most downfield signal is expected for the carbonyl carbon, typically appearing in the range of δ 185-195 ppm. The aromatic carbons of the p-tolyl ring will resonate in the δ 125-145 ppm region. The carbon attached to the carbonyl group will be the most deshielded among the aromatic carbons. The pyrrole ring carbons will also have characteristic shifts within the aromatic region, with their exact positions depending on the substitution pattern. The methyl carbon of the tolyl group will be observed at a much higher field, around δ 21 ppm.

Analysis of the related compound (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone showed the carbonyl carbon at approximately δ 192.7 ppm, and the aromatic and pyrrole carbons in their expected regions. rsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 185 - 195 |

| Aromatic C (ipso- to C=O) | ~ 140 |

| Aromatic C (ortho to C=O) | ~ 129 |

| Aromatic C (meta to C=O) | ~ 129 |

| Aromatic C (para to C=O, with methyl) | ~ 145 |

| Pyrrole C (adjacent to C=O) | ~ 130 |

| Other Pyrrole C | 110 - 125 |

| Methyl C (on tolyl group) | ~ 21 |

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would establish the connectivity between adjacent protons, for example, confirming the coupling between the ortho and meta protons on the p-tolyl ring and the coupling between protons on the pyrrole ring.

HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the ortho protons of the tolyl ring and the carbonyl carbon, as well as between the adjacent pyrrole proton and the carbonyl carbon, thus confirming the ketone linkage between the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a ketone conjugated with an aromatic ring, this stretch typically appears in the region of 1660-1685 cm⁻¹. The spectrum of the related fluoro-substituted compound showed a strong carbonyl peak at 1625 cm⁻¹, which is slightly lower than expected, possibly due to the electronic effects of the substituents on the pyrrole ring. rsc.org

Other important characteristic bands would include:

N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. The broadness is a result of hydrogen bonding. The reference compound exhibited this peak at 3211 cm⁻¹. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic and pyrrole ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching of the pyrrole ring will likely be found in the 1300-1000 cm⁻¹ range.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Pyrrole) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=O Stretch (Ketone) | 1660 - 1685 | Strong |

| Aromatic/Pyrrole C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common technique.

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₁NO), which is 185.23 g/mol . The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the pyrrole ring, and the bond between the carbonyl group and the phenyl ring.

Key expected fragments would include:

A fragment corresponding to the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺) at m/z 119.

A fragment corresponding to the pyrrolylcarbonyl cation ([C₄H₄NCO]⁺) at m/z 94.

A fragment of the p-tolyl group itself ([CH₃C₆H₄]⁺) at m/z 91.

A fragment of the pyrrole ring ([C₄H₄N]⁺) at m/z 66.

The mass spectrum of the related compound (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone showed a molecular ion peak and fragments consistent with these predicted cleavage pathways. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₂H₁₁NO)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₁₂¹H₁₁¹⁴N¹⁶O | 185.08406 | 100.00 |

| ¹³C¹²C₁₁¹H₁₁¹⁴N¹⁶O | 186.08742 | 13.08 |

| ¹²C₁₂¹H₁₁¹⁵N¹⁶O | 186.08111 | 0.37 |

| ¹²C₁₂¹H₁₁¹⁴N¹⁸O | 187.08838 | 0.20 |

This table is generated based on theoretical calculations and serves as an illustrative example of expected HRMS data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable method for assessing the purity of a sample and aiding in the confirmation of its structure. For a compound like this compound, GC would separate it from any impurities, and the subsequent mass spectrum would provide a fragmentation pattern that is characteristic of the molecule's structure.

While specific GC-MS data for the title compound is not available, the NIST WebBook provides data for the structurally similar compound, 1-(4-methylphenyl)ethanone. nist.gov In a hypothetical GC-MS analysis of this compound, the molecule would likely fragment at the bond between the carbonyl group and the pyrrole ring, and the bond between the carbonyl group and the 4-methylphenyl ring, leading to characteristic fragment ions.

Table 2: Hypothetical Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 119 | [C₈H₇O]⁺ (4-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

This table represents a hypothetical fragmentation pattern based on the chemical structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. frontiersin.org It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and often allowing for the observation of the intact molecular ion. ESI-MS is a valuable tool for characterizing pyrrole derivatives and can be used to study non-covalent interactions, such as the binding of these molecules to DNA. nih.gov

In the context of this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at m/z 186.0913. The high sensitivity and low sample consumption of ESI-MS make it an ideal technique for the rapid screening and characterization of novel pyrrole-containing compounds. nih.gov The technique's ability to be coupled with liquid chromatography (LC-MS) further enhances its utility in purity assessment and complex mixture analysis. nih.gov

X-ray Crystallography for Solid-State Molecular Structure

Elucidation of Bond Lengths, Bond Angles, and Molecular Stereochemistry

In the structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, the pyrrole and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the two aromatic rings. The bond lengths and angles within the pyrrole and 4-methylphenyl moieties are expected to be within the normal ranges for these types of structures.

Table 3: Representative Bond Lengths and Angles from a Structurally Similar Pyrrolyl Ketone

| Parameter | Value |

|---|---|

| Dihedral Angle (Pyrrole-Phenyl) | ~49° nih.gov |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~0.86 Å |

| C-N-C Angle (in pyrrole) | ~108° |

Data derived from the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone and serves as a close approximation.

Confirmation of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes the arrangement of individual molecules in the crystal lattice, which is governed by intermolecular interactions. In the case of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form centrosymmetric dimers. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of pyrrole derivatives containing a carbonyl group. amazonaws.comnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of purity of organic compounds. For this compound, both thin-layer chromatography (TLC) and column chromatography would be routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for the initial assessment of the purity of a sample. khanacademy.orgyoutube.com A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation of the target compound from any starting materials or byproducts. The position of the spot corresponding to the product, characterized by its retention factor (Rf) value, provides an indication of its polarity.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. amazonaws.com The crude product would be loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system similar to that used for TLC. By collecting fractions and analyzing them by TLC, the pure compound can be isolated.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-methylphenyl)ethanone |

| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of organic compounds. Due to the lack of a strong chromophore in many ketones for direct UV detection at high wavelengths, a common and effective strategy involves derivatization. The reaction of the ketone with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) yields a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling sensitive and selective detection using a Diode-Array Detector (DAD).

A well-established method for the quantitative analysis of ketones, adaptable for this compound, involves the following steps:

Derivatization: The sample containing the ketone is reacted with an acidic solution of 2,4-DNPH to form the corresponding hydrazone.

Extraction: The resulting (1H-Pyrrol-2-yl)(4-methylphenyl)methanone 2,4-dinitrophenylhydrazone is extracted and dissolved in a suitable solvent, such as acetonitrile (B52724).

Chromatographic Separation: The derivatized sample is then injected into a reverse-phase HPLC system for separation and quantification.

The separation is typically achieved on a C18 column with a gradient elution profile. A mixture of organic solvents (methanol/acetonitrile) and water is commonly employed as the mobile phase. The gradient elution allows for the effective separation of the analyte from impurities and other components in the sample matrix. Detection is carried out at a wavelength where the 2,4-dinitrophenylhydrazone derivative exhibits maximum absorbance, which is often around 365 nm.

The quantitative determination is performed by creating a calibration curve from standard solutions of the derivatized ketone at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Table 1: Illustrative HPLC-DAD Parameters for the Analysis of this compound as its 2,4-DNPH Derivative

| Parameter | Value |

|---|---|

| Column | Supelco C18 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of (Methanol/Acetonitrile) and Water |

| Flow Rate | Typically 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at 365 nm |

| Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (2,4-DNPH) |

| Solvent for Injection | Acetonitrile |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions and for the preliminary screening of compounds. In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

The choice of the stationary and mobile phases is critical for achieving good separation. For pyrrole derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. researchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate. researchgate.net The polarity of the mobile phase can be adjusted to optimize the separation and achieve a suitable retention factor (Rf) for the compound of interest.

Visualization of the spots on the TLC plate can be achieved through various methods. As this compound contains a conjugated system, it is expected to be UV active, allowing for visualization under a UV lamp (typically at 254 nm). researchgate.net Additionally, chemical staining reagents can be used for visualization. A vanillin (B372448) solution is a common stain for pyrrole-containing compounds, often producing colored spots upon heating. researchgate.net For ketones, a solution of 2,4-dinitrophenylhydrazine can also be used as a spray reagent, which forms yellow-to-red spots corresponding to the ketone.

The Rf value, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf value of the reaction mixture components to those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored.

Table 2: Typical TLC System for the Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 researchgate.net |

| Mobile Phase | Petroleum Ether (PE) : Ethyl Acetate (EtOAc) (e.g., 19:1 v/v) researchgate.net |

| Visualization | 1. UV light (254 nm) researchgate.net2. Vanillin stain researchgate.net3. 2,4-Dinitrophenylhydrazine (2,4-DNPH) spray reagent |

| Expected Rf Value | Dependent on the exact mobile phase composition; for similar structures, values in the range of 0.2-0.4 have been reported. researchgate.net |

Computational and Theoretical Investigations of 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (1H-Pyrrol-2-yl)(4-methylphenyl)ketone at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

For a molecule like this compound, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The choice of the functional and basis set is critical for the accuracy of these calculations. Common functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), are often used to provide a good balance between computational cost and accuracy for organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the optical properties of this compound, such as its absorption of ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. By calculating the energies of the vertical electronic transitions from the ground state to various excited states, the theoretical absorption spectrum can be simulated.

These calculations provide the excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps in assigning the experimentally observed absorption peaks to specific electronic transitions within the molecule, such as π → π* or n → π* transitions. The nature of these transitions, for instance, whether they involve charge transfer between the pyrrole (B145914) ring and the 4-methylphenyl group, can also be elucidated.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the regions that are most likely to be involved in chemical reactions.

For instance, in pyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Fictional Data Table: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Global Reactivity Indices Derived from Molecular Orbital Energies

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity.

Key global reactivity indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ2/(2η).

Fictional Data Table: Representative Global Reactivity Indices (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Reactivity Index | Value |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Chemical Softness (S) | 0.45 eV-1 |

| Electrophilicity Index (ω) | 3.64 eV |

Conformational Analysis and Stability

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connecting the pyrrole ring, the carbonyl group, and the 4-methylphenyl ring can lead to different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For 2-acylpyrroles, two planar conformers, syn and anti, are often considered, which are defined by the dihedral angle between the pyrrole ring and the carbonyl group. The relative stability of these conformers is influenced by steric and electronic effects. In the case of this compound, the orientation of the 4-methylphenyl ring relative to the pyrrole-carbonyl plane also needs to be considered.

A potential energy surface (PES) scan can be performed using DFT by systematically changing the key dihedral angles and calculating the energy at each point. This allows for the identification of the lowest energy conformers and the transition states that connect them. The results of such an analysis are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. Studies on related 2-acylpyrroles have indicated that the formation of hydrogen-bonded dimers can favor the syn-conformation.

Investigation of s-cis and s-trans Conformations in Pyrrole-Ketones

The orientation of the carbonyl group relative to the pyrrole ring can be described by two principal planar conformations: s-trans (or anti) and s-cis (or syn). In the s-trans conformation, the carbonyl bond and the N-H bond of the pyrrole are on opposite sides of the C-C single bond, while in the s-cis conformation, they are on the same side. The rotation around the single bond between two double bonds (in this case, the C=C of the pyrrole and the C=O of the ketone) is what defines these conformations. masterorganicchemistry.comfiveable.meyoutube.com

For many conjugated systems like dienes, the s-trans conformation is generally more stable due to reduced steric hindrance between the substituents. masterorganicchemistry.com In the case of 2-acylpyrroles, the relative stability of the s-cis and s-trans conformers is influenced by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

Energetic Landscape and Preferred Conformational Isomers

Computational studies on related 2-aroylpyrroles provide insight into the likely energetic landscape of this compound. Density Functional Theory (DFT) calculations are a powerful tool to explore the potential energy surface and identify the most stable conformers. For instance, studies on N-benzhydrylformamides, which also possess rotational barriers around a C-N bond, have shown that DFT methods can accurately predict these barriers, which typically range from 20-23 kcal/mol. mdpi.comnih.gov

For (4-Butoxy-phenyl)(1H-pyrrol-2-yl)methanone, a structurally similar compound, X-ray crystallography revealed that the dihedral angles between the pyrrole and benzene (B151609) rings are 42.43 (9)° and 45.70 (9)° in the two independent molecules found in the asymmetric unit, indicating a non-planar arrangement in the solid state. nih.gov This deviation from planarity is a result of minimizing steric repulsion between the two aromatic rings.

It is generally observed that the s-trans conformer of 2-acylpyrroles is more stable than the s-cis conformer. The energy difference is typically a few kcal/mol, which means that at room temperature, the s-trans conformer is the predominant species in equilibrium. The transition state for the interconversion between the two conformers involves a perpendicular arrangement of the carbonyl group relative to the pyrrole ring.

Table 1: Calculated Rotational Barriers for a Related Formamide

| Compound | Method | Calculated Rotational Barrier (kcal/mol) |

| N-methyl-N-benzhydrylformamide | M06-2X/6-311+G* | 20-23 |

This data is for a related compound and serves as an estimate for the rotational barrier in this compound. mdpi.comnih.gov

Intermolecular Interactions and Hydrogen Bonding

The presence of a hydrogen bond donor (the N-H group of the pyrrole) and a hydrogen bond acceptor (the carbonyl oxygen) in this compound allows for the formation of significant intermolecular hydrogen bonds. These interactions play a crucial role in the crystal packing and physical properties of the compound.

Application of Quantum Theory of Atoms in Molecules (AIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov By locating bond critical points (BCPs) between interacting atoms, one can characterize the strength and nature of the interaction. For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom is a key indicator. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and character. A positive value of ∇²ρ at the BCP is characteristic of closed-shell interactions, which include hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with Lewis structures. nih.gov This method is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital.

In this compound, NBO analysis can elucidate several key features:

Resonance within the pyrrole ring: The delocalization of the nitrogen lone pair (n) into the π* orbitals of the C=C bonds of the pyrrole ring.

Conjugation between the pyrrole and carbonyl group: The interaction between the π orbitals of the pyrrole ring and the π* orbital of the C=O bond.

Intramolecular hydrogen bonding: In the s-cis conformer, NBO analysis can quantify the interaction between the lone pair of the carbonyl oxygen and the σ* orbital of the N-H bond.

Hyperconjugation involving the methyl group: The delocalization of electron density from the C-H σ bonds of the methyl group into the π* orbitals of the benzene ring.

The strength of these hyperconjugative interactions is estimated by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. For example, in substituted acetylacetone (B45752) derivatives, NBO analysis has been used to show the charge transfer from the lone pair of a proton acceptor to the antibonding orbital of the proton donor in an intramolecular hydrogen bond. researchgate.net

Table 2: Representative NBO Analysis of Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=C) | Data for a representative pyrrole system |

| π(C=C) | π(C=O) | Data for a representative α,β-unsaturated ketone |

| n(O) | σ(N-H) | Data for a representative s-cis conformer with IHB |

| σ(C-H) | π(C=C)aryl | Data for a representative toluene (B28343) derivative |

This table provides a qualitative representation of the expected NBO interactions. The actual E(2) values would require a specific computational study on this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms that lead to the formation of this compound. A common synthetic route is the Friedel-Crafts acylation of pyrrole with 4-methylbenzoyl chloride.

DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction pathway.

For the Friedel-Crafts benzoylation of N-methylpyrrole, computational studies have shown that the reaction can proceed through a concerted SN2-like mechanism. researchgate.net In this proposed mechanism, the attacking nucleophile (the pyrrole ring) and the leaving group (the chloride ion) are involved in the transition state simultaneously. The regioselectivity of the acylation (i.e., whether it occurs at the C2 or C3 position of the pyrrole ring) can also be rationalized by comparing the activation energies for the different pathways. Typically, acylation at the C2 position is kinetically and thermodynamically favored.

The role of catalysts, such as Lewis acids, can also be investigated computationally. The catalyst's interaction with the acylating agent can be modeled to understand how it activates the substrate towards nucleophilic attack by the pyrrole.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound typically involves the Friedel-Crafts acylation of pyrrole with a suitable acylating agent, such as p-toluoyl chloride, in the presence of a Lewis acid catalyst. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping out the intricate details of this reaction mechanism. These studies help in identifying the key intermediates and, crucially, the transition states that govern the reaction's kinetics and regioselectivity.

The Friedel-Crafts acylation of pyrroles can be complex, with substitution possible at either the C2 or C3 position. The regiochemical outcome is often influenced by the nature of the substituent on the pyrrole nitrogen and the reaction conditions. For instance, in the acylation of N-p-toluenesulfonylpyrrole, the choice of Lewis acid has been shown to direct the acylation to either the C2 or C3 position. When a strong Lewis acid like AlCl₃ is used, the reaction can proceed through an organoaluminum intermediate, leading to the 3-acyl derivative as the major product. nih.gov Weaker Lewis acids, on the other hand, may favor the formation of the 2-acyl product. nih.gov The ¹H NMR chemical shifts of N-p-toluenesulfonylpyrrole indicate the relative nucleophilicity of the C2 and C3 positions, which can be correlated with the observed reactivity. nih.gov

Computational models can predict the structures of the transition states for the attack of the acylium ion at both the C2 and C3 positions of the pyrrole ring. These transition state structures represent the highest energy point along the reaction coordinate for a particular step. By calculating the energy of these transition states, researchers can determine the activation energy barrier for each pathway. The pathway with the lower activation energy is predicted to be the kinetically favored one.

In a related context, a metal-free Friedel–Crafts benzoylation of N-methylpyrrole has been studied within the confined space of a hexameric resorcinarene (B1253557) capsule. nih.gov Quantum mechanics (QM) calculations in this study suggested a bimolecular concerted Sₙ2-like mechanism, where the water molecules of the capsule act as hydrogen-bond donors to activate the carbonyl group and polarize the C-Cl bond of the benzoyl chloride. nih.gov This highlights the importance of the local environment in influencing the reaction pathway.

Furthermore, DFT calculations have been employed to elucidate the mechanism of other pyrrole syntheses, such as the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, providing a detailed understanding of the catalytic cycle. acs.org While not directly studying the title compound, these computational approaches to understanding pyrrole reactivity provide a framework for elucidating the specific reaction pathway for the formation of this compound.

A summary of computational approaches to reaction pathway elucidation is presented in the table below.

| Computational Method | Application in Pyrrole Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Friedel-Crafts acylation of N-substituted pyrroles | Elucidation of reaction mechanisms, prediction of regioselectivity based on Lewis acid strength, and identification of organoaluminum intermediates. nih.gov |

| Quantum Mechanics (QM) | Metal-free Friedel-Crafts benzoylation in a confined space | Identification of a concerted Sₙ2-like mechanism and the role of hydrogen bonding in activating the acylating agent. nih.gov |

| DFT | CuH-catalyzed synthesis of polysubstituted pyrroles | Detailed understanding of the catalytic cycle and reaction mechanism. acs.org |

| DFT | Decarboxylation of pyrrole-2-carboxylic acid | Investigation of reaction mechanisms and the effect of catalysts and solvent on energy barriers. researchgate.net |

Gibbs Free Energy Calculations for Reaction Energetics

For the synthesis of this compound, Gibbs free energy calculations can be used to compare the feasibility of different synthetic routes and to understand the influence of reaction conditions. For example, by calculating the Gibbs free energy of formation for both the 2-acyl and 3-acyl isomers, the thermodynamic product can be identified.

An example of a Gibbs free energy profile calculation can be seen in the study of the deoxygenative arylation of aromatic carboxylic acids to form unsymmetrical diaryl ketones, where the calculations helped to understand the anomalously slow intramolecular reaction rates, which were associated with a transition free energy of approximately 5.0 kcal/mol. researchgate.net Similarly, in the hydrosilylation of acetophenone (B1666503), a Gibbs free energy profile was constructed to analyze the mechanism catalyzed by a cationic Si-H/[Ag]⁺ complex. nih.gov

The table below illustrates the type of data that would be generated from such a computational study. The values are hypothetical and for illustrative purposes only.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Pyrrole + p-Toluoyl Chloride + AlCl₃ | 0.0 |

| p-Toluoyl Chloride-AlCl₃ Complex + Pyrrole | -5.2 |

| Transition State (C2-acylation) | +15.8 |

| Sigma Complex (C2-acylation) | +2.5 |

| Transition State (C3-acylation) | +18.3 |

| Sigma Complex (C3-acylation) | +4.1 |

| This compound + HCl + AlCl₃ | -10.7 |

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein target, and to screen large libraries of compounds for potential biological activity.

Prediction of Ligand-Target Interactions for this compound Derivatives

While specific molecular docking studies on this compound are not extensively reported, numerous studies on related pyrrole derivatives have demonstrated the utility of this approach in identifying potential protein targets and elucidating binding modes. These studies provide a strong basis for predicting the potential ligand-target interactions of derivatives of the title compound.

Derivatives of (1H-pyrrol-2-yl)ketones present a versatile scaffold that can be explored for interactions with various enzyme active sites. For instance, molecular docking studies on new fused 1H-pyrrole derivatives have identified them as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are significant targets in cancer therapy. nih.gov In one such study, a derivative featuring a p-tolyl moiety was shown to occupy the ribose binding pocket of EGFR, forming an electrostatic interaction with a cysteine residue (Cys773). nih.gov This highlights the potential for the tolyl group of this compound to engage in specific interactions within a protein's binding site.

Virtual screening campaigns have also been successfully employed to identify novel inhibitors with pyrrole-containing scaffolds. These campaigns can be either ligand-based, using a known active compound to find similar molecules, or structure-based, docking a library of compounds into the known structure of a target protein. nih.govnih.gov For example, a virtual screening of a library of pyrrolizines bearing urea/thiourea moieties led to the identification of potent cytotoxic agents and CDK inhibitors. researchgate.net

The general findings from molecular docking studies on various pyrrole derivatives suggest that the pyrrole ring and the ketone functionality are key features for establishing interactions within enzyme active sites. The pyrrole NH group can act as a hydrogen bond donor, while the carbonyl oxygen of the ketone is a potent hydrogen bond acceptor. The phenyl ring, in this case, the 4-methylphenyl group, can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket.

The table below summarizes the findings from molecular docking studies on various pyrrole derivatives, which can be extrapolated to predict the potential interactions of this compound derivatives.

| Pyrrole Derivative Class | Target Enzyme(s) | Key Predicted Interactions |

| Fused 1H-pyrroles | EGFR, CDK2 | Hydrophobic interactions, hydrogen bonding, and electrostatic interactions involving the pyrrole and substituted phenyl moieties. nih.gov |

| Pyrrolyl pyrazoles | Enoyl-ACP reductase | Hydrogen bonding interactions with the active site amino acids, with the carbonyl group and pyrazole (B372694) ring being significant for binding. nih.gov |

| Pyrrolyl hydrazones | Enoyl-ACP reductase | The peptide linkage (-C=O-NH-) and imine (-C=N-) moieties are important for binding to the target receptor. nih.govnih.gov |

| Indeno[1,2-c]pyrazol derivatives | Malate Dehydrogenase 2 (MDH2) | Docking scores indicated strong binding potential, leading to the synthesis and confirmation of potent inhibitors. |

These computational approaches are invaluable for prioritizing the synthesis of novel derivatives of this compound and for guiding the design of more potent and selective inhibitors for a range of therapeutic targets.

Chemical Reactivity and Mechanistic Pathways of 1h Pyrrol 2 Yl 4 Methylphenyl Ketone

Reactions Involving the Carbonyl Group

The ketone moiety in (1H-Pyrrol-2-yl)(4-methylphenyl)ketone is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to a variety of nucleophiles, leading to addition, reduction, and condensation products. masterorganicchemistry.com

Nucleophilic Addition Reactions to the Ketone Moiety

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile adds to the electrophilic carbonyl carbon. libretexts.org This process transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group of 2-aroylpyrroles. For instance, the reaction with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. masterorganicchemistry.comyoutube.com

Reaction Scheme: Grignard Addition this compound + R-MgX → (1H-Pyrrol-2-yl)(4-methylphenyl)(R)C-OMgX (1H-Pyrrol-2-yl)(4-methylphenyl)(R)C-OMgX + H₃O⁺ → (1H-Pyrrol-2-yl)(4-methylphenyl)(R)C-OH + MgX(OH)

The mechanism involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate furnishes the tertiary alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

Reduction Reactions Leading to Alcohol Derivatives

The carbonyl group of this compound can be reduced to a secondary alcohol, (1H-Pyrrol-2-yl)(4-methylphenyl)methanol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org This nucleophilic addition results in an alkoxide intermediate, which is subsequently protonated by the solvent (often an alcohol like methanol (B129727) or ethanol) to yield the final alcohol product. masterorganicchemistry.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used for this reduction. However, its higher reactivity makes it less selective, and it will also reduce other functional groups if present. libretexts.org The general mechanism is similar to that of NaBH₄, involving nucleophilic hydride attack followed by protonation. libretexts.org

Research has shown that the reduction of acylpyrroles with sodium borohydride in boiling 2-propanol is an effective method for preparing the corresponding alkylpyrroles, proceeding through the pyrrolylalkylcarbinol (alcohol) intermediate. acs.orgacs.org

Table 2: Common Reducing Agents for Ketones

| Reagent | Formula | Typical Solvent | Product |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Secondary Alcohol |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Secondary Alcohol |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Ketones react with primary amines and related nitrogen-containing nucleophiles in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The reaction of this compound with a primary amine (R-NH₂) begins with the nucleophilic attack of the amine on the carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate. Acid catalysis facilitates the protonation of the hydroxyl group in the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. masterorganicchemistry.com The pH must be carefully controlled, as excessive acidity can protonate the starting amine, rendering it non-nucleophilic. researchgate.net

Other nitrogen nucleophiles, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂), react similarly to form oximes and hydrazones, respectively. These reactions are also reversible and acid-catalyzed. masterorganicchemistry.com

Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. nih.gov However, the presence of the electron-withdrawing 4-methylbenzoyl group at the C2 position deactivates the ring towards electrophilic substitution and influences the regioselectivity of such reactions.

Electrophilic Substitution on the Pyrrole Nucleus

Pyrrole itself undergoes electrophilic aromatic substitution preferentially at the C2 (α) position because the resulting cationic intermediate (arenium ion) is more stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). onlineorganicchemistrytutor.comquora.compearson.com

However, in this compound, the C2 position is already substituted. The 2-aroyl group is a deactivating, meta-directing group in the context of benzene (B151609) chemistry. libretexts.org Within the five-membered pyrrole ring, this electron-withdrawing group deactivates all positions but directs incoming electrophiles primarily to the C4 and C5 positions. The C5 position is generally favored for substitution due to electronic and steric factors. The deactivating effect means that harsher reaction conditions may be required compared to unsubstituted pyrrole. pearson.com

For example, Friedel-Crafts acylation of pyrrole typically occurs at the 2-position. chegg.com When this position is blocked, as in N-protected 2-acylpyrroles, further acylation can be directed to other positions on the ring. nih.gov The presence of the N-H proton can complicate these reactions, and N-protection is often employed to improve selectivity and yield.

Functionalization Strategies Targeting the Pyrrole Moiety

Functionalization of the this compound can target either the nitrogen or the carbon atoms of the pyrrole ring.

N-Functionalization: The pyrrole nitrogen is acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This strategy is crucial for introducing substituents on the nitrogen atom and is often used as a protecting group strategy to modulate the reactivity of the ring during subsequent C-H functionalization steps. nih.gov

C-H Functionalization: Direct C-H functionalization strategies offer an efficient way to introduce substituents onto the pyrrole ring without pre-functionalization. nih.gov Given the deactivating effect of the 2-aroyl group, metal-catalyzed cross-coupling reactions or directed metalation can be employed. For instance, deprotonation at C5 with a strong base like an organolithium reagent, followed by quenching with an electrophile, can achieve regioselective substitution. Methodologies for the regioselective functionalization of simpler 2-formylpyrrole have been developed, which can be applied to synthesize various 1,2,5-trisubstituted pyrroles. scielo.org.mx

Ring-Forming Reactions Involving the this compound Scaffold

The this compound structure serves as a versatile scaffold in organic synthesis, amenable to various ring-forming reactions to construct more complex molecular architectures. The inherent reactivity of the pyrrole ring, coupled with the activating effect of the ketone functionality, allows for its participation in several types of cyclization and cycloaddition reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The pyrrole nucleus within the this compound scaffold can undergo intramolecular cyclization to yield fused heterocyclic systems. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leveraging the nucleophilic character of the pyrrole ring or adjacent functional groups.

One common strategy involves the base-catalyzed intramolecular cyclization of functionalized pyrrole precursors. For instance, the cyclization of aminoacetylenic ketones, which share structural similarities with activated pyrrole systems, can lead to the formation of 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com This type of reaction typically begins with the addition of a nucleophile (like a water molecule in the presence of a base) to the alkyne, followed by an intramolecular attack involving the amino group to close the ring. mdpi.com A similar strategy could be envisioned for derivatives of this compound bearing appropriate side chains.